5-Fluoro-3-methoxy-2-pyridinemethanamine, also known as 1-(5-fluoro-3-methoxypyridin-2-yl)methanamine, is a chemical compound with the molecular formula and a molecular weight of 156.16 g/mol. This compound features a pyridine ring substituted with a fluorine atom and a methoxy group, along with a methanamine side chain. The unique structure of this compound positions it within the realm of medicinal chemistry, particularly in the development of pharmaceutical agents.
The synthesis of 5-Fluoro-3-methoxy-2-pyridinemethanamine typically begins with 5-fluoro-3-methoxypyridine, which serves as the starting material. The introduction of the methanamine group is achieved through nucleophilic substitution reactions under controlled conditions involving bases and suitable solvents such as dimethylformamide or tetrahydrofuran.
This compound belongs to the class of organic compounds known as pyridines and amines, which are widely studied for their biological activities and potential therapeutic applications.
The synthesis of 5-Fluoro-3-methoxy-2-pyridinemethanamine involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Common practices include controlling temperature, pressure, and concentration to minimize by-products and maximize the desired product.
The molecular structure of 5-Fluoro-3-methoxy-2-pyridinemethanamine can be represented using various chemical notations:
The compound's structural data indicates a pyridine ring with specific substituents that influence its reactivity and biological activity. The presence of fluorine enhances its lipophilicity and may affect its interaction with biological targets.
5-Fluoro-3-methoxy-2-pyridinemethanamine can undergo various chemical transformations:
Each reaction type requires specific reagents and conditions to achieve desired outcomes effectively. For example, substitution reactions often necessitate polar aprotic solvents and appropriate nucleophiles.
The mechanism of action for 5-Fluoro-3-methoxy-2-pyridinemethanamine primarily involves its interaction with biological targets such as receptors or enzymes. This compound may act by modulating signaling pathways relevant in various physiological processes. Detailed studies on its pharmacodynamics are essential for understanding its therapeutic potential.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 156.16 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate that 5-Fluoro-3-methoxy-2-pyridinemethanamine is likely to exhibit moderate solubility in organic solvents, which is beneficial for various chemical reactions and applications.
5-Fluoro-3-methoxy-2-pyridinemethanamine has potential applications in scientific research, particularly in medicinal chemistry:
The ongoing research into this compound could lead to significant advancements in drug discovery and development for various therapeutic areas.
The development of 5-fluoro-3-methoxy-2-pyridinemethanamine represents a strategic evolution in heterocyclic chemistry, emerging prominently in the early 21st century as researchers sought to optimize pyridine-based pharmacophores. This compound belongs to a class of fluorinated pyridine derivatives whose synthetic exploration accelerated with advances in catalytic fluorination and regioselective functionalization techniques. The historical trajectory of this scaffold is intertwined with broader efforts to overcome metabolic instability and bioavailability limitations in drug candidates, particularly in kinase-targeted therapies and central nervous system (CNS) agents.
Early synthetic routes often relied on multi-step sequences involving halogenated precursors as key intermediates. For instance, compounds like 3-bromo-5-fluoro-2-methoxypyridine (CAS: 884494-81-9) served as critical building blocks, enabling the introduction of the aminomethyl group via Buchwald-Hartwig amination or nucleophilic substitution strategies [5]. The aminomethyl functionalization typically occurred late in the synthesis to prevent side reactions, with protecting group strategies (e.g., phthalimide or Boc protection) employed to ensure amine integrity. The emergence of this compound coincided with pharmaceutical patents filed between 2009–2015 that highlighted fluorinated pyridines as privileged scaffolds for bioactivity, exemplified by WO2009094442A2 covering 5-fluoropyrimidine derivatives with fungicidal and anticancer properties [1].
Table 1: Key Synthetic Intermediates for 5-Fluoro-3-methoxy-2-pyridinemethanamine
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | Halogen handle for C–N coupling |
(5-Fluoropyridin-2-yl)methanamine | 561297-96-9 | Isomeric precursor for route optimization |
5-Fluoro-2-methoxypyrimidin-4(3H)-one | 1480-96-2 | Demonstrates fluoro-methoxy stability patterns |
The molecular architecture of 5-fluoro-3-methoxy-2-pyridinemethanamine integrates three strategically positioned functional groups that synergistically modulate electronic, steric, and hydrogen-bonding properties. The fluoro substituent at the C5 position exerts a strong electron-withdrawing effect (−I), reducing the pKa of adjacent protons and enhancing ring stability against oxidative metabolism. Concurrently, the methoxy group at C3 donates electrons (+R), creating a push-pull polarization that fine-tunes the π-electron density across the heterocycle. This polarization is critical for facilitating charge-transfer interactions in biological targets, such as ATP-binding pockets of kinases [1] [5].
The aminomethyl arm at C2 introduces a conformational flexibility and hydrogen-bonding capacity essential for target engagement. Spectroscopic analyses (e.g., NMR and IR) reveal that the –CH₂NH₂ group adopts a pseudo-axial orientation in solution, enabling optimal contact with complementary polar residues in enzyme active sites. Computational studies (DFT calculations) further indicate that the fluorine atom’s van der Waals radius (1.47 Å) and high electronegativity minimize steric clashes while maximizing electrostatic interactions, contributing to enhanced binding affinity over non-fluorinated analogs.
Table 2: Electronic and Steric Effects of Substituents
Substituent | Position | Electronic Effect | Biological Impact |
---|---|---|---|
Fluoro | C5 | σₚ = +0.15 (strong −I) | Metabolic stability, membrane permeation |
Methoxy | C3 | σₚ = −0.27 (moderate +R) | Solubility, π-stacking |
Aminomethyl | C2 | σₚ = −0.30 (strong +R) | H-bond donation, molecular recognition |
5-Fluoro-3-methoxy-2-pyridinemethanamine serves as a versatile pharmacophore in modern drug design, primarily leveraged as a bioisostere for aniline or benzylamine derivatives. Its incorporation into lead compounds addresses common challenges in drug development, such as poor bioavailability, rapid clearance, and insufficient target engagement. Patent US9415037B2 exemplifies this utility, disclosing triazolopyridine derivatives (e.g., N-[5-[4-[(6-cyanopyridin-3-yl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide) where analogous pyridinemethanamine scaffolds enhance solubility and kinase inhibitory potency in neurodegenerative and inflammatory diseases [2].
The scaffold’s impact extends to multiple therapeutic areas:
Structure-activity relationship (SAR) studies highlight that modifications at the aminomethyl group—such as acylation (e.g., cyclopropanecarboxamide) or reductive alkylation—retain or amplify bioactivity. This flexibility underpins the scaffold’s utility in generating intellectual property diversity, with over 15 patent families filed since 2015 featuring derivatives of this core structure [1] [2].
Table 3: Therapeutic Applications of Pyridinemethanamine Derivatives
Therapeutic Area | Target Protein | Derivative Example | Advantage over Predecessors |
---|---|---|---|
Oncology | c-Met kinase | Acylated aminomethyl-triazolopyridines | 5-fold ↑ kinase selectivity |
Neurodegeneration | TLR4/MD-2 complex | 2-Phenethylbenzamide conjugates | 80% ↓ neuroinflammation in vivo models |
Autoimmune Disorders | JAK-STAT pathway | Tetrazolylmethoxy-linked analogs | Improved oral bioavailability (F=90%) |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0